

Sapanisertib (MLN0128): A Technical Guide to its Discovery and Preclinical-Clinical History

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Compound of Interest

Compound Name: *MLN120B dihydrochloride*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sapanisertib, also known as MLN0128, INK128, and TAK-228, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by targeting the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] This dual inhibitory action prevents the feedback activation of AKT, a common resistance mechanism to mTORC1-only inhibitors, leading to more comprehensive suppression of the PI3K/AKT/mTOR signaling pathway.[5][6] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making sapanisertib a promising therapeutic agent.[4][5] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical and clinical development of sapanisertib.

Discovery and History

Sapanisertib was developed by Millennium Pharmaceuticals, which was later acquired by Takeda Oncology.[7] The compound, initially referred to as INK128, emerged from research efforts to identify more effective mTOR inhibitors that could overcome the limitations of first-generation rapalogs.[8][9] The key innovation was the development of a small molecule that directly targets the ATP-binding site of the mTOR kinase, in contrast to the allosteric inhibition of mTORC1 by rapalogs.[6][10] This novel mechanism allows for the inhibition of both

mTORC1 and mTORC2.[4][5] The compound was later designated MLN0128 and subsequently named sapanisertib. It is also referred to as TAK-228 in some clinical trial literature.[2][7] Sapanisertib has progressed through numerous preclinical studies and into Phase I and II clinical trials for a variety of solid tumors and hematological malignancies, including breast cancer, endometrial cancer, glioblastoma, and renal cell carcinoma.[7][11][12]

Chemical Properties and Structure

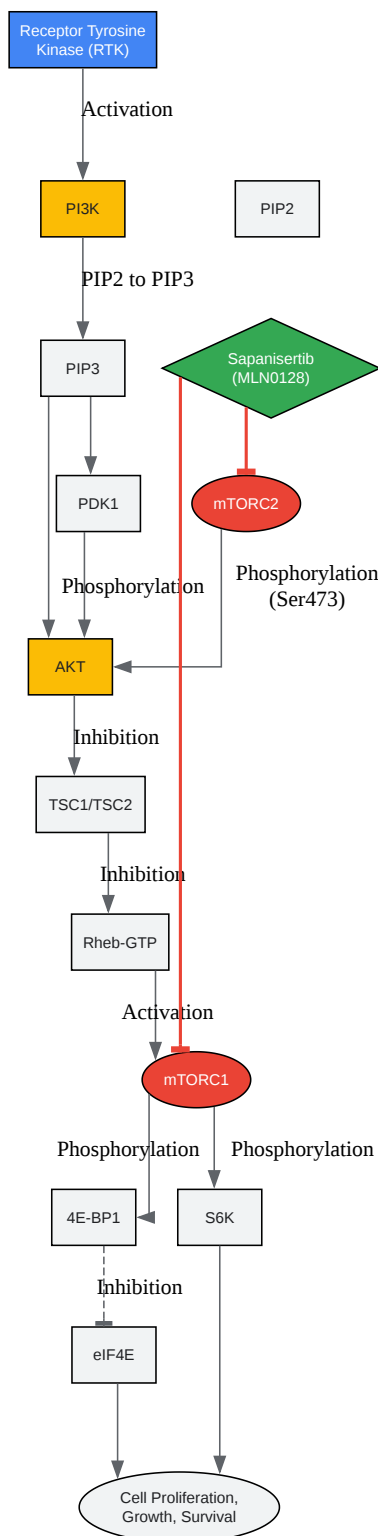
Sapanisertib is a 1,3-benzoxazole substituted by amino and 4-amino-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl groups at positions 2 and 5, respectively.[13]

Table 1: Chemical and Physical Properties of Sapanisertib

Property	Value	Reference
IUPAC Name	5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine	[13]
Molecular Formula	C ₁₅ H ₁₅ N ₇ O	[13]
Molecular Weight	309.33 g/mol	[13]
CAS Number	1224844-38-5	[2]
Synonyms	INK-128, MLN0128, TAK-228	[2]

Mechanism of Action and Signaling Pathway

Sapanisertib is an ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2.[2][5] By inhibiting mTORC1, sapanisertib blocks the phosphorylation of downstream effectors such as 4E-binding protein 1 (4E-BP1) and p70S6 kinase (S6K), leading to a reduction in protein synthesis and cell growth.[14][15] The concurrent inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473, which is a key survival signal.[14][15] This dual inhibition circumvents the feedback loop where mTORC1 inhibition by rapalogs can lead to increased AKT activation, a known mechanism of drug resistance.[5][6]



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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway showing inhibition points of Sapanisertib.

Quantitative Preclinical Data

Sapanisertib has demonstrated potent and selective inhibitory activity in a variety of preclinical models.

Table 2: In Vitro Kinase Inhibitory Activity of Sapanisertib

Target	IC50 (nM)	Selectivity vs. mTOR	Reference
mTOR	1	-	[1][2]
PI3K α	219	>200-fold	[14]
PI3K β	5293	>5000-fold	[14]
PI3K γ	221	>200-fold	[14]
PI3K δ	230	>200-fold	[14]

Table 3: In Vitro Anti-proliferative Activity of Sapanisertib

Cell Line	Cancer Type	EC50 (μ M)	Reference
PC3	Prostate Cancer	0.1	[1]

Experimental Protocols

mTOR Kinase Inhibition Assay (LanthaScreen™)

This protocol is a representative example for determining the in vitro kinase activity of sapanisertib against mTOR.

- Reagents and Materials:
 - LanthaScreen™ Kinase Buffer

- Recombinant mTOR enzyme
- Fluorescein-labeled substrate peptide
- ATP
- Tb-anti-pSubstrate antibody
- Sapanisertib (serially diluted)
- 384-well assay plates
- Procedure:
 1. Prepare a serial dilution of sapanisertib in DMSO, then dilute in kinase buffer.
 2. In a 384-well plate, add the mTOR enzyme and the fluorescein-labeled substrate peptide.
 3. Add the diluted sapanisertib or DMSO (vehicle control) to the wells.
 4. Initiate the kinase reaction by adding ATP.
 5. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 6. Stop the reaction by adding EDTA.
 7. Add the Tb-anti-pSubstrate antibody to detect the phosphorylated product.
 8. Incubate for 60 minutes at room temperature to allow for antibody binding.
 9. Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
 10. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.^[15]

Western Blot Analysis of mTOR Pathway Modulation

This protocol outlines the general steps to assess the effect of sapanisertib on the phosphorylation of key mTOR pathway proteins.

- Cell Culture and Lysis:

1. Seed cancer cells (e.g., PC3, ZR-75-1) in 6-well plates and allow them to adhere overnight.
2. Treat cells with varying concentrations of sapanisertib or DMSO for a specified duration (e.g., 24 hours).[\[14\]](#)
3. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[\[14\]](#)
4. Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

- SDS-PAGE and Protein Transfer:

1. Denature protein lysates by boiling in Laemmli sample buffer.
2. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.
3. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

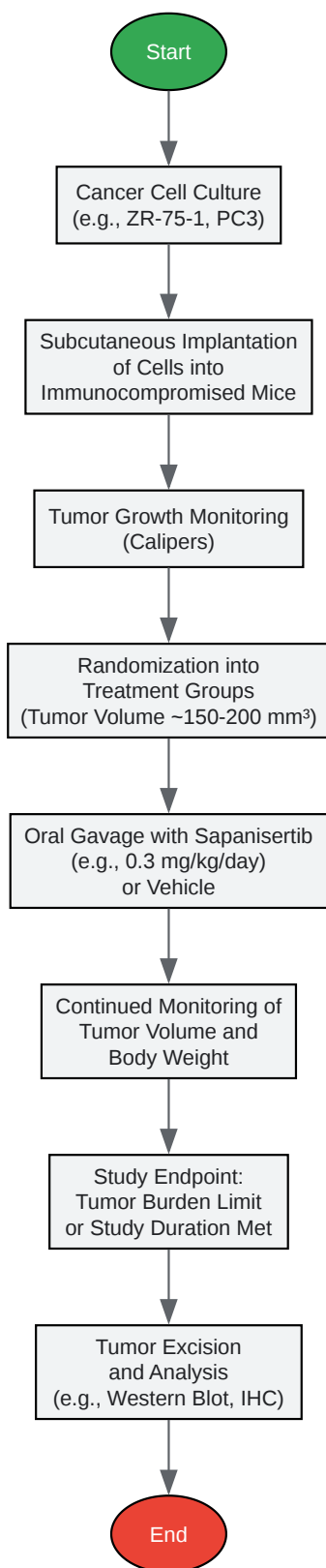
- Immunoblotting:

1. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
2. Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, AKT, S6K, and 4E-BP1 overnight at 4°C. (Typical antibody dilutions range from 1:1000 to 1:2000).
3. Wash the membrane three times with TBST.

4. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
5. Wash the membrane again three times with TBST.
6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of sapanisertib in a mouse xenograft model.



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Figure 2: Experimental workflow for an in vivo xenograft study of sapanisertib.

- Cell Preparation and Implantation:

1. Culture human cancer cells (e.g., ZR-75-1 or PC3) under standard conditions.[1][16]
2. Harvest cells and resuspend them in a mixture of media and Matrigel.
3. Inject the cell suspension (typically 5×10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID).[17]

- Tumor Growth and Treatment:

1. Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
2. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.[17]
3. Administer sapanisertib orally by gavage at the desired dose and schedule (e.g., 0.3 mg/kg daily).[1][15] The vehicle control group receives the formulation without the drug. [17]
4. Formulate sapanisertib in a suitable vehicle, such as 5% polyvinylpyrrolidone, 15% N-methyl-2-pyrrolidone, and 80% water.[17]

- Efficacy and Toxicity Assessment:

1. Continue to monitor tumor volume and body weight throughout the study.
2. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).

Clinical Development

Sapanisertib has been evaluated in numerous clinical trials across a range of malignancies.

Table 4: Selected Clinical Trials of Sapanisertib

Phase	Cancer Type(s)	Dosing Regimen	Key Findings	Reference
Phase I	Advanced Solid Tumors	6 mg once daily (QD); 40 mg once weekly (QW); 9 mg QD for 3 days on/4 days off; 7 mg QD for 5 days on/2 days off	MTDs were established for different schedules. The safety profile was manageable.	[6]
Phase II	Refractory Metastatic Renal Cell Carcinoma	30 mg once weekly	Minimal activity observed in a heavily pretreated population.	
Phase II	Rapalog-resistant Pancreatic Neuroendocrine Tumors (PNETs)	3 mg once daily	The study did not meet its primary endpoint of objective response.	[10]
Phase I	Advanced Solid Tumors with mTOR/AKT/PI3K alterations (in combination with metformin)	3 or 4 mg daily with metformin	The combination was tolerable and showed early signs of clinical activity, particularly in patients with PTEN mutations.	

Conclusion

Sapanisertib represents a significant advancement in the targeting of the PI3K/AKT/mTOR pathway. Its dual inhibition of mTORC1 and mTORC2 offers a more complete blockade of mTOR signaling compared to first-generation inhibitors. While preclinical studies have

consistently demonstrated its potent anti-tumor activity, its clinical efficacy as a monotherapy in heavily pretreated populations has been modest. Ongoing research is focused on identifying predictive biomarkers and exploring combination strategies to enhance the therapeutic potential of sapanisertib in specific patient populations. This technical guide provides a foundational understanding of sapanisertib for researchers and clinicians working to further delineate its role in cancer therapy.

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